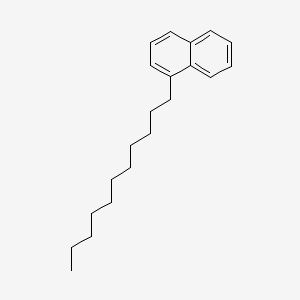
Naphthalene, undecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecylnaphthalene is an organic compound with the molecular formula C21H30 It is a derivative of naphthalene, where an undecyl group (a chain of eleven carbon atoms) is attached to the first position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Undecylnaphthalene can be synthesized through the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 1-undecylnaphthalene may involve similar Friedel-Crafts alkylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Undecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 1-undecylnaphthalene to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
1-Undecylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-undecylnaphthalene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The undecyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decylnaphthalene: Similar structure with a ten-carbon chain.
1-Dodecylnaphthalene: Similar structure with a twelve-carbon chain.
1-Tetradecylnaphthalene: Similar structure with a fourteen-carbon chain.
Uniqueness
1-Undecylnaphthalene is unique due to its specific chain length, which can influence its physical and chemical properties. The undecyl group provides a balance between hydrophobicity and molecular size, making it suitable for various applications where other chain lengths may not be as effective.
Propriétés
Numéro CAS |
7225-71-0 |
|---|---|
Formule moléculaire |
C21H30 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
1-undecylnaphthalene |
InChI |
InChI=1S/C21H30/c1-2-3-4-5-6-7-8-9-10-14-19-16-13-17-20-15-11-12-18-21(19)20/h11-13,15-18H,2-10,14H2,1H3 |
Clé InChI |
DDAIBSKPPVQJSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















